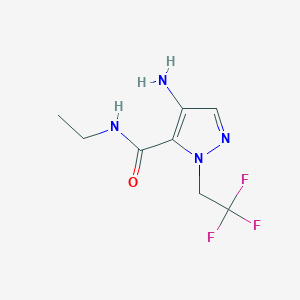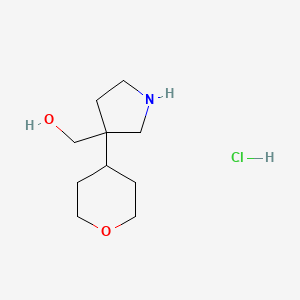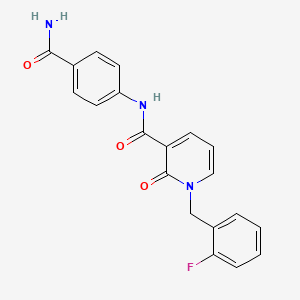![molecular formula C18H17N5O4S B2373779 Acide 2-[[2-[1-(2-éthoxyphényl)tétrazol-5-yl]sulfanylacétyl]amino]benzoïque CAS No. 874467-86-4](/img/structure/B2373779.png)
Acide 2-[[2-[1-(2-éthoxyphényl)tétrazol-5-yl]sulfanylacétyl]amino]benzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its complex structure, which includes a tetrazole ring, an ethoxyphenyl group, and a benzoic acid moiety. It has a molecular formula of C18H17N5O4S and a molecular weight of 399.43 g/mol.
Applications De Recherche Scientifique
2-(2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary target of this compound is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to stress and inflammation. It is involved in a variety of cellular processes, including cell differentiation, apoptosis, autophagy, and cell cycle regulation .
Mode of Action
The compound interacts with its target through non-covalent interactions . In the active pockets of the P38 MAP kinase protein, the compound forms two or more hydrogen bonds with amino acids . This interaction results in changes to the protein’s function, potentially altering cellular processes .
Biochemical Pathways
Given its target, it is likely involved in pathways related tostress response, inflammation, and cell cycle regulation . The downstream effects of these pathways could include changes in cell differentiation, apoptosis, autophagy, and other cellular processes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest that it obeys all five rules with good bioavailability . This means the compound is well-absorbed by the body, is distributed effectively to its target sites, is metabolized appropriately, and is excreted efficiently . These properties are crucial for the compound’s effectiveness as a drug .
Result of Action
The compound has been screened for its antibacterial, anticancer, and anti-TB activities . The results suggest that the compound has significant effects at higher concentrations . For example, one of the synthesized compounds exhibited a significant zone of inhibition, suggesting strong antibacterial activity .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific details for this compound are not available, factors such as pH, temperature, and the presence of other molecules can affect a compound’s action
Analyse Biochimique
Biochemical Properties
The compound 2-[[2-[1-(2-Ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid is likely to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. Specific interactions have not been documented in the literature. Tetrazoles, a class of compounds to which this molecule belongs, are known to play a significant role in medicinal and pharmaceutical applications . They can form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen .
Cellular Effects
The specific cellular effects of 2-[[2-[1-(2-Ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid are not well-documented. Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These effects suggest that the compound could influence cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-[[2-[1-(2-Ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid is not well-understood. Tetrazoles are known to act as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This suggests that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)benzoic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of Tetrazole Ring: The tetrazole ring is typically formed by the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of Sulfanylacetyl Intermediate: The sulfanylacetyl intermediate is synthesized by reacting a thiol with an acyl chloride.
Coupling with Benzoic Acid: The final step involves coupling the sulfanylacetyl intermediate with benzoic acid under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[[2-[1-(2-Ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-5-methylbenzoic acid: Similar structure with a methyl group on the benzoic acid moiety.
4-[{2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid: Contains a biphenyl group instead of an ethoxyphenyl group.
Uniqueness
2-(2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring and ethoxyphenyl group contribute to its high lipophilicity and potential bioavailability, making it a promising candidate for further research and development .
Propriétés
IUPAC Name |
2-[[2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-2-27-15-10-6-5-9-14(15)23-18(20-21-22-23)28-11-16(24)19-13-8-4-3-7-12(13)17(25)26/h3-10H,2,11H2,1H3,(H,19,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNHTCHYKXEKJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
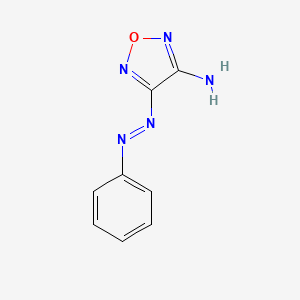
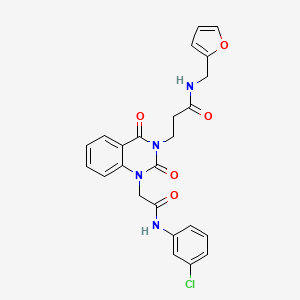
![3-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B2373698.png)
![Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2373703.png)
![5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2373704.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2373707.png)
![2-amino-N-(2-methylpropyl)-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2373710.png)
![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2373711.png)
